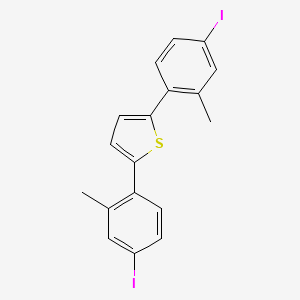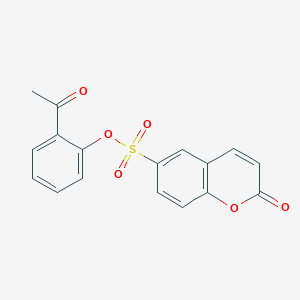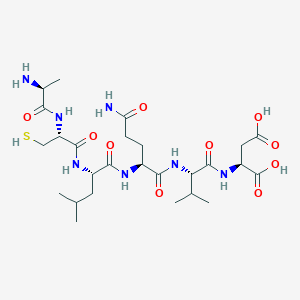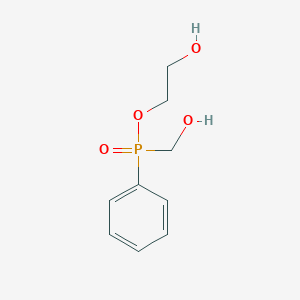![molecular formula C22H26O B12606000 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene CAS No. 918643-64-8](/img/structure/B12606000.png)
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene is an organic compound with the molecular formula C22H28O It is a derivative of benzene, featuring an ethylhexyl group and a phenylethynyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene typically involves the reaction of 4-bromo-1-[(2-ethylhexyl)oxy]benzene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
科学的研究の応用
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of conjugated polymers for organic electronics.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials such as light-emitting diodes (LEDs) and solar cells.
作用機序
The mechanism of action of 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π stacking interactions, while the ethylhexyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards biological targets, leading to its observed effects.
類似化合物との比較
Similar Compounds
1-[(2-Ethylhexyl)oxy]-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenylethynyl group.
1,4-bis[(2-ethylhexyl)oxy]benzene: Contains two ethylhexyl groups attached to the benzene ring.
1-[(2-ethylhexyl)oxy]-2,3,4,5,6-pentakis(2-{4-[(2-ethylhexyl)oxy]phenyl}ethynyl)benzene: A more complex structure with multiple ethylhexyl and phenylethynyl groups.
Uniqueness
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene is unique due to the presence of both an ethylhexyl group and a phenylethynyl group on the benzene ring. This combination imparts distinct physicochemical properties, making it suitable for specific applications in organic electronics and materials science.
特性
CAS番号 |
918643-64-8 |
|---|---|
分子式 |
C22H26O |
分子量 |
306.4 g/mol |
IUPAC名 |
1-(2-ethylhexoxy)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H26O/c1-3-5-9-19(4-2)18-23-22-16-14-21(15-17-22)13-12-20-10-7-6-8-11-20/h6-8,10-11,14-17,19H,3-5,9,18H2,1-2H3 |
InChIキー |
QZRKZIWRAOPXDC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)


![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)
![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)
![Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-](/img/structure/B12605983.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)


